Cas no 25706-29-0 (2-(methylsulfanyl)-1,3-benzothiazol-6-amine)
2-(methylsulfanyl)-1,3-benzothiazol-6-amine Chemical and Physical Properties
Names and Identifiers
-
- 6-Benzothiazolamine,2-(methylthio)-
- 2-(Methylsulfanyl)-1,3-benzothiazol-6-amine
- 2-(methylthio)-1,3-benzothiazol-6-amine
- 2-methylsulfanyl-1,3-benzothiazol-6-amine
- 2-METHYLSULFANYL-BENZOTHIAZOL-6-YLAMINE
- 2-(Methylthio)-6-Benzothiazolamine
- 2-Methylmercapto-benzothiazol-6-ylamin
- 2-methylthiobenzothiazole-6-ylamine
- 6-amino-2-methylthiobenzo[4,5-d]thiazole
- 6-amino-2-methylthiobenzothiazole
- 6-benzothiazolamine,2-(methylthio)
- DTXSID10297989
- BDBM50607373
- NSC-119961
- 6-Amino-2-(methylthio)benzothiazole
- CHEMBL5220238
- 2-methylsulanyl-1,3-benzothiazol-6-amine
- SR-01000435306-1
- F0913-0363
- Z56899035
- FT-0608847
- W-206975
- HMS1409C01
- MFCD00086478
- AN-988/14198001
- EN300-02272
- AKOS000115537
- MS-22127
- SR-01000435306
- Enamine_005325
- NSC119961
- 2-(methylthio)benzo[d]thiazol-6-amine
- 25706-29-0
- 2-methylsulfanyl-1, 3-benzothiazol-6-amine
- 6-AMINO-2-(METHYLTHIO)-BENZOTHIAZOLE
- GYCJZSAIEMSFAV-UHFFFAOYSA-N
- CHEBI:194909
- SCHEMBL304698
- DB-015740
- 2-(methylsulfanyl)-1,3-benzothiazol-6-amine
-
- MDL: MFCD00086478
- Inchi: 1S/C8H8N2S2/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,9H2,1H3
- InChI Key: GYCJZSAIEMSFAV-UHFFFAOYSA-N
- SMILES: S1C(=NC2C=CC(=CC1=2)N)SC
Computed Properties
- Exact Mass: 196.01300
- Monoisotopic Mass: 196.013
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 92.4Ų
Experimental Properties
- Density: 1.39
- Melting Point: 105 °C
- Boiling Point: 385.5°Cat760mmHg
- Flash Point: 186.9°C
- Refractive Index: 1.734
- PSA: 92.45000
- LogP: 3.18160
2-(methylsulfanyl)-1,3-benzothiazol-6-amine Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
2-(methylsulfanyl)-1,3-benzothiazol-6-amine Customs Data
- HS CODE:2934200090
- Customs Data:
China Customs Code:
2934200090Overview:
2934200090. Other compounds containing a benzothiazole ring. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934200090. other compounds containing in the structure a benzothiazole ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(methylsulfanyl)-1,3-benzothiazol-6-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 025066-1g |
2-Methylsulfanyl-benzothiazol-6-ylamine |
25706-29-0 | 95+% | 1g |
£33.00 | 2022-03-01 | |
| Fluorochem | 025066-2.5g |
2-Methylsulfanyl-benzothiazol-6-ylamine |
25706-29-0 | 95+% | 2.5g |
£64.00 | 2022-03-01 | |
| TRC | B486443-100mg |
2-(Methylthio)-1,3-benzothiazol-6-amine |
25706-29-0 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B486443-500mg |
2-(Methylthio)-1,3-benzothiazol-6-amine |
25706-29-0 | 500mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B486443-1g |
2-(Methylthio)-1,3-benzothiazol-6-amine |
25706-29-0 | 1g |
$ 135.00 | 2022-06-07 | ||
| Chemenu | CM379212-1g |
2-(methylsulfanyl)-1,3-benzothiazol-6-amine |
25706-29-0 | 95%+ | 1g |
$109 | 2024-07-28 | |
| abcr | AB145061-5 g |
2-(Methylthio)-1,3-benzothiazol-6-amine, 95%; . |
25706-29-0 | 95% | 5g |
€164.00 | 2023-05-09 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A169083-50mg |
6-AMINO-2-(METHYLTHIO)-BENZOTHIAZOLE |
25706-29-0 | 50mg |
¥1,191.00 | 2021-05-21 | ||
| eNovation Chemicals LLC | Y1259231-100mg |
2-(METHYLTHIO)-1,3-BENZOTHIAZOL-6-AMINE |
25706-29-0 | 98% | 100mg |
$185 | 2024-06-06 | |
| Enamine | EN300-02272-0.05g |
2-(methylsulfanyl)-1,3-benzothiazol-6-amine |
25706-29-0 | 95% | 0.05g |
$19.0 | 2023-04-29 |
2-(methylsulfanyl)-1,3-benzothiazol-6-amine Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 2-(methylsulfanyl)-1,3-benzothiazol-6-amine
2-(Methylsulfanyl)-1,3-benzothiazol-6-amine (CAS No. 25706-29-0): A Comprehensive Overview
2-(Methylsulfanyl)-1,3-benzothiazol-6-amine (CAS No. 25706-29-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 6-amino-2-methylthiobenzothiazole, is a member of the benzothiazole family, which has gained considerable attention due to its diverse biological activities and potential therapeutic applications.
The structure of 2-(methylsulfanyl)-1,3-benzothiazol-6-amine consists of a benzothiazole ring with an amino group at the 6-position and a methylthio group at the 2-position. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it a valuable scaffold for the development of novel drugs and bioactive compounds.
In recent years, extensive research has been conducted to explore the biological activities of 2-(methylsulfanyl)-1,3-benzothiazol-6-amine. Studies have shown that this compound exhibits potent antimicrobial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2-(methylsulfanyl)-1,3-benzothiazol-6-amine effectively inhibited the growth of several pathogenic bacteria and fungi, including Staphylococcus aureus, Candida albicans, and Aspergillus niger.
Beyond its antimicrobial properties, 2-(methylsulfanyl)-1,3-benzothiazol-6-amine has also been investigated for its antioxidant and anti-inflammatory activities. Research published in the Bioorganic & Medicinal Chemistry Letters highlighted that this compound possesses strong antioxidant properties, which can help protect cells from oxidative stress-induced damage. Additionally, studies have shown that 2-(methylsulfanyl)-1,3-benzothiazol-6-amine can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
The potential therapeutic applications of 2-(methylsulfanyl)-1,3-benzothiazol-6-amine extend to the treatment of neurodegenerative diseases. A study published in the European Journal of Medicinal Chemistry reported that this compound exhibited neuroprotective effects in cellular models of Parkinson's disease and Alzheimer's disease. The mechanism behind these effects is thought to involve the compound's ability to reduce oxidative stress and inhibit neuroinflammation.
In addition to its biological activities, the synthetic accessibility of 2-(methylsulfanyl)-1,3-benzothiazol-6-amine makes it an attractive starting point for medicinal chemistry efforts. The compound can be synthesized through various routes, including the reaction of 2-chloroaniline with thiourea followed by alkylation with methyl iodide. This synthetic flexibility allows researchers to easily modify the structure to optimize its pharmacological properties.
The pharmacokinetic properties of 2-(methylsulfanyl)-1,3-benzothiazol-6-amine have also been studied to assess its potential as a drug candidate. Preclinical studies have shown that this compound exhibits favorable oral bioavailability and good tissue distribution. However, further research is needed to fully understand its metabolism and excretion pathways.
In conclusion, 2-(methylsulfanyl)-1,3-benzothiazol-6-amine (CAS No. 25706-29-0) is a multifaceted compound with a wide range of biological activities and potential therapeutic applications. Its antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties make it a valuable target for further investigation in drug discovery and development. As research in this area continues to advance, it is likely that new insights into the mechanisms of action and therapeutic potential of this compound will emerge.
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